3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid

Catalog No.
S6641350
CAS No.
1049159-48-9
M.F
C13H23NO5
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}...

CAS Number

1049159-48-9

Product Name

3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(oxolan-2-ylmethyl)amino]propanoic acid

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

KKKDGKJWBQFUIX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1CCCO1

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CC1CCCO1

This compound is likely a derivative of a naturally occurring amino acid due to the presence of a propanoic acid backbone. The molecule also contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis for temporary protection of amine functionalities [].


Molecular Structure Analysis

The key features of the molecule include:

  • Propanoic acid backbone: This three-carbon chain provides the core structure.
  • Amine group: This functional group allows the molecule to participate in various chemical reactions.
  • Boc protecting group: This bulky group protects the amine from unwanted reactions during synthesis [].
  • Oxolan-2-ylmethyl group: This is the part with limited public information. The presence of an oxolan ring suggests potential cyclic ether functionality.

Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine [].
  • Amide bond formation: The amine group can react with carboxylic acids to form amide bonds, potentially creating peptide-like structures.

Physical And Chemical Properties Analysis

  • The molecule likely possesses moderate polarity due to the presence of the amine and carboxylic acid groups.
  • It might show solubility in some organic solvents due to the oxolan ring and Boc group.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Work in a well-ventilated fume hood.
  • Be aware of potential hazards associated with common organic solvents, if used during synthesis or handling.
  • Building blocks for peptide synthesis: Aminopropanoic acids can be used as building blocks to create peptides, which are short chains of amino acids. Peptides play important roles in biological processes .
  • Study of protein function: Researchers can modify the structure of aminopropanoic acids to create analogs that can be used to study the function of proteins .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

273.15762283 g/mol

Monoisotopic Mass

273.15762283 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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